Isomère de la Trazodone 4-Chloro

Vue d'ensemble

Description

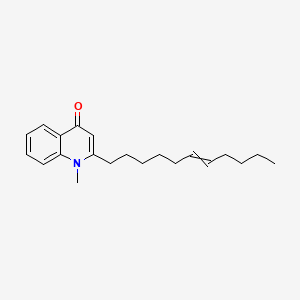

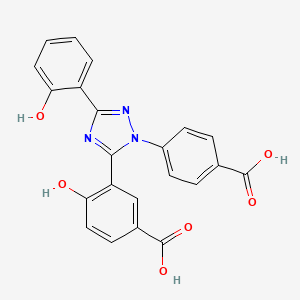

4-Chloro Trazodone, also known as 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-7-amine, is a synthetic compound belonging to the group of compounds known as pyrazolopyrimidines. It is a non-selective monoamine reuptake inhibitor, which has been used in the treatment of depression, anxiety and insomnia. 4-Chloro Trazodone is an isomer of Trazodone, a commonly prescribed antidepressant. It has been studied extensively in the laboratory, and its potential therapeutic applications are still being explored.

Applications De Recherche Scientifique

Inhibition de la stéréotypie induite par l'apomorphine chez la souris

L'isomère de la Trazodone 4-Chloro s'est avéré inhiber la stéréotypie induite par l'apomorphine chez la souris. Cela fait référence aux mouvements répétitifs et involontaires induits par l'apomorphine, un type d'agoniste de la dopamine. La CE50 (la dose nécessaire pour produire une réponse à mi-chemin entre la valeur de référence et le maximum) est de 0,24 mg/kg .

Induction de la catalepsie chez la souris

Une autre application de l'this compound est l'induction de la catalepsie chez la souris. La catalepsie est un état nerveux caractérisé par une rigidité musculaire et une fixité de la posture. La CE50 pour cette application est de 0,9 mg/kg .

Il est important de noter que ces applications sont basées sur des résultats expérimentaux et que des recherches supplémentaires sont nécessaires pour comprendre pleinement le potentiel de ce composé. De plus, le composé n'est pas destiné à un usage humain ou vétérinaire .

Mécanisme D'action

Target of Action

The primary target of the 4-Chloro Trazodone Isomer, an isomer of Trazodone, is the serotonin receptor . This compound acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . The role of these targets is crucial in the regulation of mood, anxiety, and sleep, which are often disrupted in conditions like depression.

Mode of Action

The 4-Chloro Trazodone Isomer works by inhibiting the reuptake of serotonin and blocking both histamine and alpha-1-adrenergic receptors . This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission and leading to improved mood and reduced anxiety .

Biochemical Pathways

The biochemical pathways affected by the 4-Chloro Trazodone Isomer are primarily those involving serotonin, histamine, and adrenergic signaling . By inhibiting serotonin reuptake and blocking histamine and alpha-1-adrenergic receptors, this compound can alter the balance of neurotransmitters in the brain, potentially leading to changes in mood, sleep, and anxiety .

Result of Action

The 4-Chloro Trazodone Isomer has been shown to inhibit apomorphine-induced stereotypy in mice . It also induces catalepsy in mice

Analyse Biochimique

Biochemical Properties

The 4-Chloro Trazodone Isomer interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the 4-Chloro Trazodone Isomer may interact with the enzymes and proteins involved in the biochemical reactions that lead to stereotypy.

Cellular Effects

The 4-Chloro Trazodone Isomer has been found to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the 4-Chloro Trazodone Isomer may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The 4-Chloro Trazodone Isomer exerts its effects at the molecular level through various mechanisms. It has been found to inhibit apomorphine-induced stereotypy in mice , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

The effects of the 4-Chloro Trazodone Isomer can vary with different dosages in animal models. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Propriétés

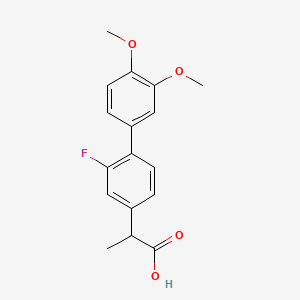

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZALSYWCGGMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166209 | |

| Record name | 4-Chloro trazodone isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157072-19-0 | |

| Record name | 4-Chloro trazodone isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro trazodone isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO TRAZODONE ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M849PY6808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

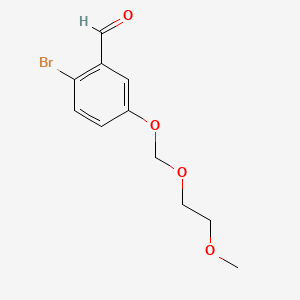

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)

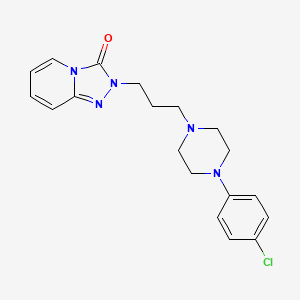

![tert-Butyl (3S,5R,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B584586.png)

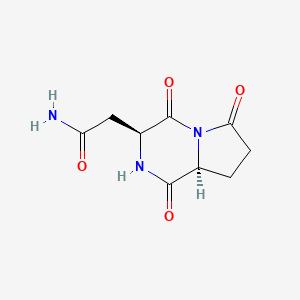

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)

![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)